molecular formula C15H12ClNO3 B255935 [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile

[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile

Cat. No. B255935
M. Wt: 289.71 g/mol
InChI Key: QQQJMNZEBQDGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for research. However, one limitation of using [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be followed.

Future Directions

There are several future directions for research on [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile. One direction is to further investigate its potential applications as an antibacterial and antifungal agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile and to identify its molecular targets.

Synthesis Methods

[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile can be synthesized using various methods, including the reaction of chromene derivatives with acetonitrile and chloroacetyl chloride in the presence of a base. Another method involves the reaction of 3-formylchromones with malononitrile in the presence of ammonium acetate and acetic acid.

Scientific Research Applications

[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an antibacterial and antifungal agent.

properties

Product Name

[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetonitrile

InChI

InChI=1S/C15H12ClNO3/c16-12-7-11-9-3-1-2-4-10(9)15(18)20-13(11)8-14(12)19-6-5-17/h7-8H,1-4,6H2

InChI Key

QQQJMNZEBQDGKB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC#N)Cl

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC#N)Cl

Origin of Product

United States

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